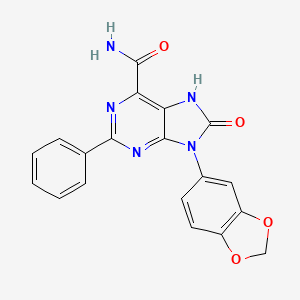

9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the reactivity of the compound and the types of chemical reactions it can undergo. The compound’s reactivity with various chemical agents and its potential for oxidation or reduction are often studied.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. The compound’s acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents are also often studied .Scientific Research Applications

Anticancer Properties

The benzodioxole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Antiviral Activity

The purine core of this compound suggests possible antiviral properties. It may interfere with viral replication or entry into host cells. Investigations have focused on its activity against RNA and DNA viruses, including herpesviruses and retroviruses. However, more research is necessary to validate its effectiveness and safety .

Neuroprotection

Given its structural resemblance to adenosine, this compound has been explored for its potential neuroprotective effects. Researchers have studied its ability to modulate neurotransmitter systems, protect neurons from oxidative stress, and enhance cognitive function. Preclinical studies indicate promise, but clinical trials are needed .

Anti-inflammatory Effects

The benzodioxole and purine moieties may contribute to anti-inflammatory properties. Studies have investigated its impact on inflammatory pathways, cytokine production, and immune responses. Potential applications include treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Applications

The compound’s purine scaffold suggests cardiovascular relevance. Researchers have examined its effects on blood vessels, platelet aggregation, and cardiac function. It may have vasodilatory properties and could be explored as a potential treatment for hypertension or thrombotic disorders .

Novel Drug Development

Finally, this compound serves as a valuable starting point for designing novel drugs. Medicinal chemists can modify its structure to optimize specific properties, such as bioavailability, selectivity, and metabolic stability. By exploring derivatives, researchers aim to create targeted therapies for various diseases .

Mechanism of Action

Target of Action

For instance, a compound with a similar benzodioxol structure was found to target Glycogen synthase kinase-3 beta . Another compound with a similar structure was found to target Heat shock protein HSP 90-alpha . These proteins play crucial roles in cellular processes such as cell division, growth, and apoptosis.

Mode of Action

For instance, inhibition of Glycogen synthase kinase-3 beta could lead to changes in glucose metabolism and cell proliferation . Similarly, interaction with Heat shock protein HSP 90-alpha could affect protein folding and stability, influencing various cellular functions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h1-8H,9H2,(H2,20,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJGHINYCPONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2421609.png)

![methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2421611.png)

![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2421613.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)

![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2421626.png)

![1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2421627.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2421630.png)